molecular formula C8H15N3 B2444941 (2-tert-butyl-1H-imidazol-5-yl)methanamine CAS No. 1340321-39-2

(2-tert-butyl-1H-imidazol-5-yl)methanamine

Cat. No.: B2444941
CAS No.: 1340321-39-2
M. Wt: 153.229
InChI Key: VCIZQOHOIPAJLR-UHFFFAOYSA-N
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Description

(2-tert-butyl-1H-imidazol-5-yl)methanamine, also known as timapiprant, is a selective antagonist of the prostaglandin D2 receptor 2 (DP2). It has shown potential in treating various inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

Ambient-Temperature Synthesis

(2-tert-butyl-1H-imidazol-5-yl)methanamine derivatives have been synthesized at ambient temperature. For instance, a novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine 3 was synthesized with a yield of 81% using magnesium sulfate as a drying agent. This method demonstrates the feasibility of synthesizing imidazole derivatives at room temperature, which could have implications for more efficient production processes in research and industrial applications (Becerra, Cobo, & Castillo, 2021).

Fluorescent Chemosensors

Imidazole-based chemosensors, including this compound derivatives, have been developed for the reversible detection of cyanide and mercury ions. These sensors demonstrated exclusive sensitivity towards CN- ions, leading to fluorescence quenching and decreased singlet state lifetime. Such chemosensors can be instrumental in environmental monitoring and analytical chemistry (Emandi, Flanagan, & Senge, 2018).

Synthesis of Imidazopyrazines

Imidazole derivatives have been used in the synthesis of imidazopyrazines. For example, this compound reacts with aldehydes and isocyanides to produce imidazopyrazine derivatives. This process highlights the nucleophilicity of the imidazole nitrogen atom and its potential in synthesizing complex organic structures (Galli et al., 2019).

Synthesis and Characterization of Novel Derivatives

A series of novel derivatives, including this compound, have been synthesized and characterized. Such derivatives have potential applications in various fields including pharmaceuticals and materials science, as they offer new molecular structures for exploration (Vishwanathan & Gurupadayya, 2014).

Synthesis of Bidentate Ionic Liquid

Imidazole derivatives have been used in the synthesis of bidentate ionic liquids. The synthesis involves the reaction of tert-butyl amine with glyoxal, formaldehyde, and ammonia in methanol. Such research could contribute to the development of new ionic liquids with potential applications in green chemistry and material sciences (Yang Yi-fan, 2010).

Catalysis and Polymerization

Imidazole derivatives, including this compound, have been used in the synthesis of iron complexes for catalysis and polymerization. This research can lead to new catalysts for industrial processes, contributing to advancements in chemical manufacturing (Yankey et al., 2014).

Mechanism of Action

Properties

IUPAC Name

(2-tert-butyl-1H-imidazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIZQOHOIPAJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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